

2-Chloro-4-nitropyridine-N-oxide chemical properties and structure

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Compound of Interest

Compound Name: 2-Chloro-4-nitropyridine-N-oxide

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An In-depth Technical Guide to 2-Chloro-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **2-Chloro-4-nitropyridine-N-oxide**, a key intermediate in pharmaceutical and agrochemical research.

Chemical Properties

2-Chloro-4-nitropyridine-N-oxide is a yellow to orange crystalline solid.^[1] It is characterized by its pyridine ring substituted with a chlorine atom at the second position, a nitro group at the fourth position, and an N-oxide functional group.^[1] This compound is moderately soluble in polar organic solvents.^[1] Its key physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	14432-16-7	[2],[3],[4]
Molecular Formula	C ₅ H ₃ CIN ₂ O ₃	[1],[2],[4]
Molecular Weight	174.54 g/mol	[3],[4]
Appearance	Light orange to yellow to green powder/crystal	[1],[3]
Melting Point	145.0-150.0 °C (may decompose)	[3],[5]
IUPAC Name	2-chloro-4-nitro-1-oxidopyridin-1-ium	[4]
InChI	InChI=1S/C5H3CIN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H	[4]
SMILES	C1=C--INVALID-LINK-- [O-]Cl">N+[O-]	[4]

Chemical Structure

The structure of **2-Chloro-4-nitropyridine-N-oxide** has been confirmed by crystallographic studies. The molecule is essentially planar, with the nitro group being nearly coplanar with the aromatic ring, exhibiting a twist angle of approximately 6.48°.[6][7] In the solid state, the molecules arrange in a herringbone pattern.[6][7] The presence of the electron-withdrawing nitro group and the N-oxide functionality, combined with the chlorine atom, makes the pyridine ring highly electrophilic and susceptible to nucleophilic substitution, a key feature for its utility in organic synthesis.[1]

Synthesis of 2-Chloro-4-nitropyridine-N-oxide

The compound is typically synthesized via the nitration of 2-chloropyridine-N-oxide. The following protocol is a representative example of its preparation.

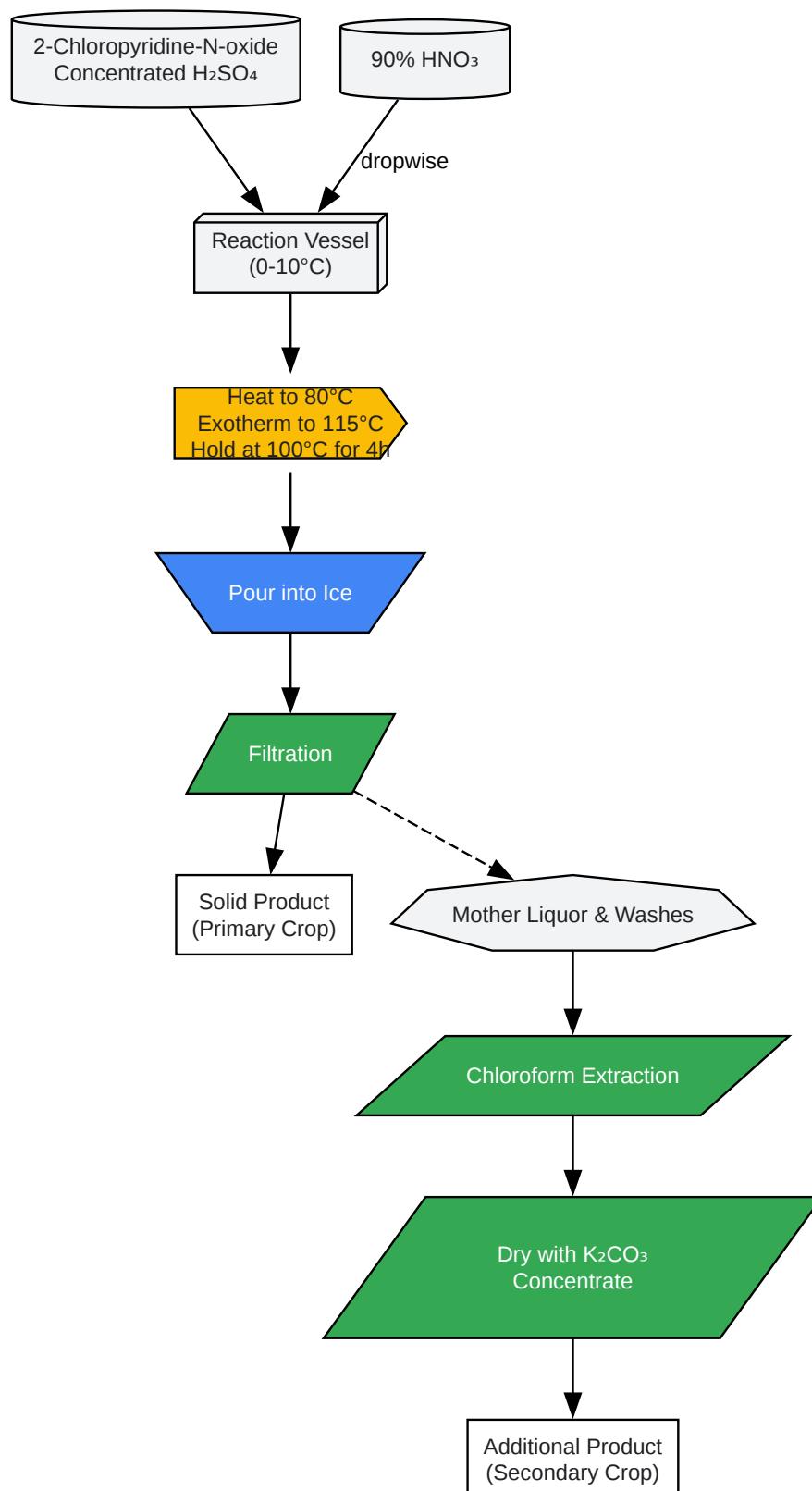
- Materials:

- 2-chloropyridine-N-oxide (1058 g, 6.06 moles)
- Concentrated sulfuric acid (1.5 L)
- 90% Nitric acid (590 ml)
- Ice (12 L)
- Chloroform
- Potassium carbonate
- 2-Propanol

• Procedure:

- Cool 1.5 liters of concentrated sulfuric acid to 0°C in a suitable reaction vessel with stirring.
- Add 1058 grams of 2-chloropyridine-N-oxide portion-wise over a 5-hour period, maintaining the temperature between 5°C and 10°C.
- Once the addition is complete, add 590 ml of 90% nitric acid dropwise, ensuring the temperature is maintained.
- After the nitric acid addition, heat the reaction mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C. Remove the external heat source.
- Allow the mixture to cool naturally. The temperature should fall from 115°C to 100°C over about one hour. Maintain the temperature at 100°C for an additional four hours using an external heat source.
- Cool the reaction mixture and then carefully pour it into 12 liters of ice.
- Collect the resulting solid product by filtration.
- Wash the solid by suspending it in three separate one-liter portions of water.

- Dry the solid to yield the primary crop of **2-chloro-4-nitropyridine-N-oxide** (approx. 715 grams).
- Combine the mother liquor and washes and extract with four one-liter portions of chloroform.
- Dry the combined chloroform extracts with potassium carbonate and filter.
- Concentrate the filtrate under reduced pressure to obtain a residual solid.
- Triturate the solid with 65 ml of 2-propanol to yield an additional crop of the product (approx. 94.2 grams).

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Caption: Workflow for the synthesis of **2-Chloro-4-nitropyridine-N-oxide**.

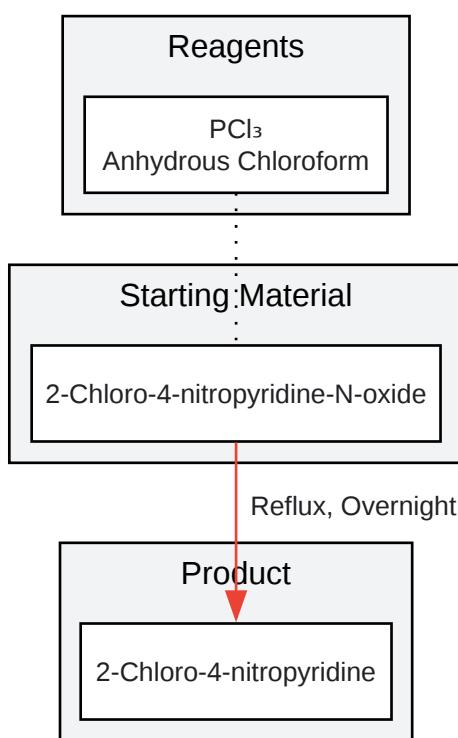
Chemical Reactivity and Applications

2-Chloro-4-nitropyridine-N-oxide is a versatile intermediate, primarily used in the synthesis of pharmaceuticals and agrochemicals.^[5] Its reactivity is dominated by the electrophilic nature of the pyridine ring. It serves as a precursor for various derivatives, including (thio)barbituric acids for treating non-alcoholic fatty liver disease and potent MET Kinase inhibitors.^[8]

A common reaction is the deoxygenation of the N-oxide group to yield 2-chloro-4-nitropyridine. This transformation is crucial for accessing a different class of substituted pyridines.

- Materials:
 - **2-Chloro-4-nitropyridine-N-oxide** (1.70 g, 9.74 mmol)
 - Anhydrous chloroform (25 mL)
 - Phosphorus trichloride (PCl₃) (4.2 mL, 48.7 mmol)
 - Ice water
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous sodium sulfate
- Procedure:
 - Dissolve 1.70 g of **2-chloro-4-nitropyridine-N-oxide** in 25 mL of anhydrous chloroform at room temperature.
 - Slowly add 4.2 mL of phosphorus trichloride to the solution.
 - Heat the reaction mixture to reflux and maintain this temperature overnight.
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully pour the reaction solution into ice water.

- Basify the mixture to a pH of 7-8 using a saturated aqueous sodium bicarbonate solution.
- Extract the aqueous phase twice with chloroform.
- Combine the organic phases and wash sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate and filter.
- Concentrate the organic phase under vacuum to yield 2-chloro-4-nitropyridine as a solid (approx. 1.2 g, 78% yield).



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Caption: Deoxygenation of **2-Chloro-4-nitropyridine-N-oxide**.

Safety and Handling

2-Chloro-4-nitropyridine-N-oxide is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[3][9] It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][10]

Hazard Class	Statement
GHS Pictogram	Danger
Hazard Statements	H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] P302 + P352: IF ON SKIN: Wash with plenty of water.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[9] Proper disposal of waste material is required.[3]

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